(E)-Cinnamamide

Description

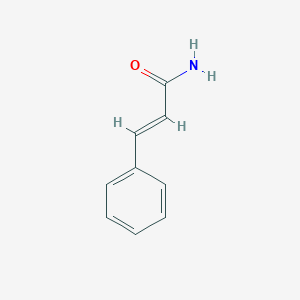

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060739, DTXSID901035045 | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-64-7, 621-79-4 | |

| Record name | trans-Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-Phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Cinnamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-Cinnamamide: A Technical Guide to its Mechanisms of Action in Neural Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Cinnamamide, a naturally occurring amide derivative of cinnamic acid, has demonstrated significant potential as a modulator of neural pathways, exhibiting both anticonvulsant and neuroprotective properties. This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, focusing on its effects on voltage-gated sodium channels (VGSCs) and the Nrf2 antioxidant response pathway. While direct electrophysiological data for this compound is an area for future investigation, substantial evidence from preclinical models and related compounds suggests a multimodal mechanism. This document synthesizes available quantitative data, details key experimental protocols for its study, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound is hypothesized to exert its effects on the central nervous system through two primary mechanisms:

-

Anticonvulsant Activity via Voltage-Gated Sodium Channel (VGSC) Modulation: A significant body of evidence points towards the ability of this compound and its derivatives to suppress seizure activity, a hallmark of many VGSC-targeting antiepileptic drugs. The primary mode of action is likely the blockade of these channels, which reduces neuronal hyperexcitability.

-

Neuroprotective Effects via Nrf2 Pathway Activation: this compound and related compounds appear to protect neurons from oxidative stress and excitotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of a suite of antioxidant and cytoprotective genes.

Anticonvulsant Activity: Voltage-Gated Sodium Channel Blockade

The anticonvulsant properties of this compound have been primarily evaluated using the Maximal Electroshock (MES) test, a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The efficacy of drugs like phenytoin (B1677684) and carbamazepine (B1668303) in this model is attributed to their ability to block VGSCs.

Quantitative Data from In Vivo Studies

While direct IC50 values for this compound on specific VGSC subtypes are not yet available in the public domain, in vivo studies provide valuable data on its anticonvulsant efficacy and therapeutic window.

| Compound | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| (E)-N-(2-hydroxyethyl) cinnamamide | Mouse | MES | 17.7 | 154.9 | 8.8 |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | Mouse | MES | 17.0 | 211.1 | 12.4 |

Table 1: Anticonvulsant activity of this compound derivatives in the MES test.

Proposed Signaling Pathway

The proposed mechanism involves the state-dependent blockade of VGSCs, particularly the Nav1.2 subtype, which is predominantly expressed in the central nervous system. By binding to the channel, this compound likely stabilizes its inactivated state, preventing the rapid, repetitive firing of action potentials that underlies seizure propagation.

Figure 1: Proposed mechanism of this compound's anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the key steps for assessing the anticonvulsant efficacy of a test compound in rodents.

-

Animal Model: Male Sprague-Dawley rats (150-200g) or CF-1 mice (20-25g).

-

Acclimation: Animals are acclimated to the laboratory environment for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Compound Administration: The test compound, this compound, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (for rats) or intraperitoneal injection (for mice). A vehicle control group is also included.

-

Time of Peak Effect (TPE): The MES test is conducted at the predetermined TPE of the compound. If unknown, preliminary studies should be performed at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.

-

Electroshock Induction:

-

A topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animals.

-

Corneal electrodes, moistened with saline, are placed on the eyes.

-

An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered using an electroconvulsiometer.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Animals that do not exhibit this phase are considered protected.

-

Data Analysis: The percentage of protected animals in each group is calculated. The median effective dose (ED50) is determined using probit analysis.

-

Neurotoxicity Assessment (Rotarod Test): The median toxic dose (TD50) is determined using the rotarod test, where motor impairment is assessed by the inability of the animal to remain on a rotating rod for a set period (e.g., 1-2 minutes).

Neuroprotective Activity: Nrf2 Pathway Activation

This compound and its analogs have shown promise in protecting neuronal cells from oxidative stress, a key pathological feature in many neurodegenerative diseases. This effect is believed to be mediated by the activation of the Nrf2 pathway.

Quantitative Data from In Vitro Studies

Studies on cinnamaldehyde (B126680), a closely related compound, in the SH-SY5Y neuroblastoma cell line provide quantitative insights into its neuroprotective effects.

| Compound | Cell Line | Insult | Concentration | % Cell Viability Increase (vs. Insult) |

| Cinnamaldehyde | SH-SY5Y | Amyloid-β (20 µM) | 15 µM | ~57% |

| Cinnamaldehyde | SH-SY5Y | Amyloid-β (20 µM) | 25 µM | ~57% |

Table 2: Neuroprotective effects of cinnamaldehyde against amyloid-β induced toxicity.

Signaling Pathway

Upon cellular entry, this compound is thought to act as a Michael acceptor, reacting with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Figure 2: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocol: Western Blot for HO-1 and NQO1

This protocol details the steps to quantify the expression of Nrf2 target proteins in a neuronal cell line.

-

Cell Culture and Treatment:

-

Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged, and the supernatant containing the total protein is collected.

-

-

Protein Quantification: The protein concentration of each sample is determined using a BCA assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.

-

The signal is detected using a chemiluminescence imaging system.

-

The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neural effects.

Figure 3: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability and oxidative stress. The current evidence strongly supports a dual mechanism of action involving the blockade of voltage-gated sodium channels and the activation of the Nrf2 antioxidant pathway.

However, to advance the development of this compound and its derivatives, the following critical research is required:

-

Direct Electrophysiological Characterization: Whole-cell patch-clamp studies on various neuronal VGSC subtypes (especially Nav1.1, Nav1.2, and Nav1.6) are essential to confirm direct channel blockade, determine state-dependency, and quantify inhibitory potency (IC50).

-

In-depth Nrf2 Pathway Analysis: Further studies should quantify the downstream effects of Nrf2 activation, including measuring the enzymatic activity of HO-1 and NQO1, and assessing the impact on intracellular glutathione (B108866) levels.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD modeling is needed to correlate plasma and brain concentrations with the observed anticonvulsant and neuroprotective effects.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential clinical application.

(E)-Cinnamamide spectroscopic data analysis (¹H-NMR, ¹³C-NMR)

This guide provides an in-depth analysis of the spectroscopic data of (E)-cinnamamide, focusing on proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Data Presentation

The following tables summarize the quantitative ¹H-NMR and ¹³C-NMR spectroscopic data for this compound. The data has been compiled from various sources and represents typical values observed in deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-7' | 7.55-7.50 | m | - | 2H |

| H-8', H-9' | 7.43-7.34 | m | - | 3H |

| H-3 | 7.45 | d | 15.8 | 1H |

| H-2 | 6.62 | d | 15.8 | 1H |

| NH₂ | 8.15 | t | 5.7 | 2H |

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz or 500 MHz.[1]

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Atom Number | Chemical Shift (δ) (ppm) |

| C-1 | 165.06 |

| C-3 | 138.65 |

| C-6' | 135.06 |

| C-8' | 129.60 |

| C-7' | 129.46 |

| C-9' | 128.99 |

| C-5' | 127.58 |

| C-2 | 122.43 |

Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz or 125 MHz.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C-NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H-NMR and 20-50 mg for ¹³C-NMR.

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) are common choices. Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, although referencing to the residual solvent peak is more common.[3]

2.2. NMR Instrument Setup and Data Acquisition

-

Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

¹H-NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

-

-

¹³C-NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

-

Mandatory Visualizations

Diagram 1: Chemical Structure and Atom Numbering of this compound

References

In Silico Prediction of (E)-Cinnamamide's Biological Targets: A Technical Guide

Introduction

(E)-Cinnamamide, the amide derivative of cinnamic acid, is a naturally occurring compound found in various plants and serves as a key structural motif in a wide array of pharmacologically active molecules.[1][2] The cinnamamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The versatility of this scaffold underscores the importance of understanding its molecular mechanisms of action to facilitate the development of novel therapeutics.

In the early stages of drug discovery, identifying the protein targets with which a small molecule interacts is a critical yet challenging step.[4] Traditional experimental methods for target deconvolution can be time-consuming and resource-intensive. In silico target prediction, also known as target fishing or target deconvolution, offers a powerful computational alternative to rapidly generate hypotheses about a compound's biological targets, potential mechanisms of action, and off-target effects. These computational approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure, the protein's structure, or a combination of both.

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of biological targets for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key computational experiments, a summary of potential targets based on current literature, and visualizations of relevant biological pathways and experimental workflows.

An Integrated Workflow for In Silico Target Prediction

The identification of potential protein targets for a small molecule like this compound can be approached through a systematic computational workflow. This process integrates various methodologies to build a comprehensive profile of the compound's likely biological interactions.

Experimental Protocols: In Silico Methodologies

This section details the protocols for key computational methods used in predicting the biological targets of this compound.

Ligand-Based Target Prediction

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. They are particularly useful when the three-dimensional structure of the target protein is unknown.

Protocol for Chemical Similarity Searching:

-

Obtain Compound Structure: Secure the canonical SMILES string for this compound from a public database like PubChem (CID: 5273472). The SMILES is C1=CC=C(C=C1)/C=C/C(=O)N.

-

Select Database: Utilize large-scale bioactivity databases such as PubChem, ChEMBL, or BindingDB.

-

Perform Similarity Search:

-

In PubChem , use the "Find Similar Structures" tool. This can be based on 2D similarity (Tanimoto score) or 3D conformational similarity.

-

In ChEMBL , use the "Similarity Search" function, inputting the SMILES string and setting a similarity threshold (e.g., >85%).

-

-

Analyze Results: The search will yield a list of structurally similar compounds with known bioactivities.

-

Hypothesize Targets: Collate the known targets of the most similar active compounds. These proteins represent potential targets for this compound.

Protocol for Pharmacophore Modeling:

-

Identify Active Analogs: From the literature or similarity searches, gather a set of cinnamamide derivatives with confirmed activity against a specific target (e.g., EGFR inhibitors).

-

Generate Conformers: Create a diverse set of low-energy 3D conformations for each active molecule.

-

Align Molecules: Superimpose the conformations of the active molecules to identify common chemical features in 3D space.

-

Develop Hypothesis: Define a pharmacophore model based on the common features, which may include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

Screen Databases: Use the generated pharmacophore model as a 3D query to screen compound libraries for molecules that fit the model, including this compound. A positive hit suggests a potential interaction with the target from which the model was derived.

Structure-Based Target Prediction

These methods require the 3D structure of potential protein targets and are used to predict the binding of a ligand to these structures.

Protocol for Reverse Docking:

-

Prepare Ligand: Generate a high-quality 3D structure of this compound and perform energy minimization.

-

Select Target Database: Utilize a pre-compiled database of druggable protein binding sites, such as those available through servers like PharmMapper or by manually curating a set of PDB structures.

-

Perform Docking: Systematically dock the this compound structure against every binding site in the target database. This "one-ligand-many-targets" approach generates a binding score for each protein.

-

Rank and Filter: Rank the proteins based on their predicted binding affinity (docking score).

-

Prioritize Hits: Filter the ranked list based on biological relevance to known activities of cinnamamides (e.g., inflammation, cancer) to generate a prioritized list of potential targets.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness.

Protocol for In Silico ADMET Prediction:

-

Select Tools: Use web-based servers or software packages like SwissADME, pkCSM, or ADMETlab.

-

Input Structure: Provide the SMILES string or SDF file for this compound.

-

Run Prediction: The software calculates various physicochemical properties and predicts ADMET parameters based on established models.

-

Analyze Profile: Evaluate key parameters such as lipophilicity (LogP), water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts (e.g., mutagenicity).

| Property/Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Consensus) | ~1.3-1.5 | Moderate lipophilicity |

| Water Solubility | Moderately Soluble | Favorable for absorption |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| H-Bond Acceptors | 1 | Compliant with Lipinski's Rule of Five (≤10) |

| Pharmacokinetics (Predicted) | ||

| GI Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No (Predicted) | Less likely to be subject to efflux |

| CYP1A2 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Represents good drug-like properties |

| Toxicity (Predicted) | ||

| AMES Toxicity | No (Predicted) | Likely non-mutagenic |

| hERG I Inhibitor | No (Predicted) | Low risk of cardiotoxicity |

Table 1: Predicted ADMET and physicochemical properties of this compound. Data is aggregated from typical predictions of common ADMET prediction tools and should be experimentally verified.

Potential Biological Targets and Signaling Pathways

While direct experimental data on the specific protein targets of this compound is limited, studies on its numerous derivatives provide a strong foundation for target prediction. The primary biological activities reported for the cinnamamide class cluster around anti-inflammatory, anticancer, and neuroprotective effects.

| Target / Target Family | Associated Activity | Quantitative Data (for Derivatives) | Citation(s) |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | IC₅₀ = 3.6 nM - 9.1 nM (Afatinib analogs) | |

| IC₅₀ = 1.22 µM (Quinazoline derivative 7g) | |||

| P-glycoprotein (ABCB1) | Anticancer (MDR reversal) | Binding Energy ≈ -5.0 kcal/mol (Docking) | |

| Topoisomerase I (Top1) | Anticancer | Binding Energy = -6.44 kcal/mol (Docking) | |

| Histone Deacetylases (HDACs) | Antimicrobial, Anticancer | Docking suggested as a likely target | |

| NF-κB Pathway Proteins (IKK, p65) | Anti-inflammatory | Inhibition of NF-κB activation | |

| Nrf2 / Keap1 | Antioxidant, Cytoprotective | Potent activation of Nrf2/ARE pathway | |

| Apoptosis-related Proteins (Bcl-2, Bax, Caspases) | Anticancer | Induction of apoptosis | |

| α-Glucosidase | Antidiabetic | Pharmacophore model developed for inhibitors |

Table 2: Potential biological targets for the cinnamamide scaffold based on studies of its derivatives. The presented quantitative data is for various derivatives, not this compound itself, but indicates the potential for interaction.

Key Signaling Pathways

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Cinnamaldehyde (B126680), a closely related compound, has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit. This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.

2. Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The intrinsic (mitochondrial) pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which triggers the activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death. Several studies on cinnamaldehyde and cinnamic acid have demonstrated the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

3. Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1, which targets it for degradation. Electrophiles or reactive oxygen species can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Cinnamamides, being α,β-unsaturated carbonyl compounds, are predicted to act as Michael acceptors that can react with cysteine residues on Keap1, thereby activating the Nrf2 pathway.

Conclusion and Future Directions

The in silico approaches outlined in this guide provide a robust framework for predicting the biological targets of this compound. Based on the extensive research conducted on its derivatives, the most promising targets are likely involved in key cancer and inflammation pathways, including EGFR, the NF-κB cascade, and regulators of apoptosis. Furthermore, its chemical structure strongly suggests an ability to activate the cytoprotective Nrf2 pathway.

The predictions and data presented here serve as a foundational roadmap. However, it is critical to recognize that these are computational hypotheses. The next essential step is the experimental validation of these prioritized targets. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays can confirm direct binding and functional modulation. Subsequent cell-based assays and animal models will be necessary to elucidate the therapeutic potential of this compound for specific disease indications. By integrating these computational predictions with rigorous experimental validation, the drug discovery process for this promising natural scaffold can be significantly accelerated.

References

Stability of (E)-Cinnamamide in Aqueous and Organic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (E)-cinnamamide in various solution environments. Due to the limited availability of direct stability data for this compound, this document synthesizes information on its general chemical properties, solubility, and the known stability of structurally related amides and cinnamic acid derivatives. The guide is intended to inform researchers and drug development professionals on the potential degradation pathways and critical factors to consider when formulating and handling this compound.

Physicochemical Properties and Solubility

This compound is a white to pale yellow crystalline solid.[1] Its stability in solution is intrinsically linked to its solubility in different solvent systems. Generally, amides exhibit reasonable stability, but the presence of the α,β-unsaturated system and the aromatic ring in this compound introduces potential routes for degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Melting Point | 117.0 °C (390.15 K) | [1] |

| Boiling Point | 429.2 °C (702.35 K) | [1] |

| Density | 1.0843 g/cm³ | |

| Appearance | White to pale yellow crystalline solid |

Solubility Profile:

The solubility of this compound is a critical parameter for its application in various solutions. It is reported to be more soluble in polar solvents such as ethanol (B145695) and water, with solubility increasing with temperature. Conversely, it shows limited solubility in non-polar solvents. The related compound, cinnamic acid, is slightly soluble in water but freely soluble in many organic solvents like alcohol and ether.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

Amide hydrolysis breaks the amide bond to yield a carboxylic acid and an amine (or ammonia).

-

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, amides hydrolyze to form a carboxylic acid and the corresponding ammonium (B1175870) salt. For this compound, this would result in cinnamic acid and ammonium ions. The acid acts as a catalyst in the reaction with water.

-

Base-Catalyzed Hydrolysis: When heated with a strong base like sodium hydroxide, amides undergo hydrolysis to produce a carboxylate salt and ammonia (B1221849) gas. In the case of this compound, this would yield sodium cinnamate (B1238496) and ammonia.

The rate of amide hydrolysis is pH-dependent. Generally, the hydrolysis rate is significant at low and high pH values and minimal in the neutral pH range. For many amides, a plot of the logarithm of the observed rate constant (log k) versus pH shows a characteristic V-shape, with a negative slope in the acidic region and a positive slope in the basic region, indicating acid and base catalysis, respectively.

Stability in Organic Solutions

The stability of this compound in organic solvents is generally higher than in aqueous solutions, primarily due to the absence of water, which mitigates hydrolytic degradation. The choice of an appropriate organic solvent is crucial for maintaining the stability of the compound. This compound is soluble in polar organic solvents like ethanol.

Photostability

The presence of a conjugated system, including an aromatic ring and a carbon-carbon double bond, in the structure of this compound suggests potential susceptibility to photodegradation. The related compound, cinnamic acid, has been shown to undergo photodegradation under UVB irradiation. The rate of photodegradation of cinnamic acid was found to decrease with an increase in pH. It is plausible that this compound would exhibit similar behavior.

Photodegradation can lead to various reactions, including isomerization (e.g., from trans to cis), cyclization, or oxidation, resulting in a loss of potency and the formation of potentially unwanted byproducts.

Thermal Stability

This compound is a solid at room temperature with a melting point of 117.0 °C. Thermal decomposition studies on the related compound, cinnamic acid, indicate that it undergoes a single-stage decomposition process, with an activation energy determined to be 81.74 kJ mol⁻¹. The thermal decomposition of metal cinnamates involves the loss of the organic ligand to form a metal or metal oxide residue. While specific data for this compound is not available, it is expected to be relatively stable at ambient temperatures, but degradation could occur at elevated temperatures.

Experimental Protocols for Stability Studies

To rigorously assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Such a method should be able to separate the intact this compound from its potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the degradation pathways. This involves subjecting this compound solutions to harsh conditions to accelerate decomposition.

Typical forced degradation conditions include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 70-105 °C).

-

Photodegradation: Exposing a solution to UV and/or visible light.

Stability-Indicating HPLC Method Development

An example of a general workflow for developing a stability-indicating HPLC method is presented below.

Caption: Workflow for Stability-Indicating Method Development and Application.

Signaling Pathways

Currently, there is no direct evidence from the searched literature linking this compound to specific signaling pathways. Cinnamic acid and its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, which may involve various cellular targets and signaling cascades. However, a definitive signaling pathway for this compound has not been elucidated.

Summary and Recommendations

-

This compound is expected to be most stable in neutral aqueous solutions. Acidic and basic conditions are likely to catalyze its hydrolysis to cinnamic acid and ammonia.

-

In organic solvents, particularly polar aprotic solvents, this compound is likely to exhibit greater stability due to the absence of water.

-

Exposure to light, especially UV radiation, may lead to photodegradation. Therefore, solutions of this compound should be protected from light.

-

The compound is thermally stable at ambient temperatures , but decomposition can be expected at elevated temperatures.

For any application requiring the use of this compound in solution, it is strongly recommended to conduct a formal stability study using a validated stability-indicating analytical method to determine its shelf-life and appropriate storage conditions.

Caption: Potential Degradation Pathways for this compound.

References

Experimental Protocols: Computational Methodology

An In-depth Technical Guide to Quantum Chemical Calculations for (E)-Cinnamamide and Related Compounds

Introduction

This compound is a naturally occurring compound and a privileged scaffold in medicinal chemistry, forming the structural basis for numerous molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of the cinnamamide core is crucial for rational drug design and the development of novel therapeutic agents. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the atomic level.

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to this compound and its closely related analogue, (E)-Cinnamic Acid. Due to the limited availability of published, comprehensive computational data specifically for this compound, this guide utilizes the extensively studied (E)-Cinnamic Acid as a proxy to demonstrate the methodologies and expected results. The computational approaches are directly transferable and provide a robust blueprint for researchers investigating cinnamamide derivatives.

The foundation of modern quantum chemical analysis for organic molecules like cinnamamide lies in Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy, making it ideal for systems of this size.[3][4] The specific protocol detailed below is based on methodologies successfully applied to the analysis of (E)-Cinnamic Acid and is considered a standard approach.[5]

1. Geometry Optimization: The primary step involves determining the lowest energy conformation of the molecule.

-

Software: Gaussian 09 or a comparable software suite is typically used.

-

Method: The B3LYP hybrid functional is a widely employed and reliable choice. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for accurate results. This triple-zeta basis set includes diffuse functions (++) to describe lone pairs and anions accurately, as well as polarization functions (d,p) to allow for non-spherical electron distribution.

-

Procedure: An initial molecular structure is generated. A full geometry optimization is then performed without any symmetry constraints. The optimization process iteratively adjusts bond lengths, angles, and dihedrals to find the structure corresponding to a minimum on the potential energy surface.

-

Verification: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure is a stable conformer.

2. Vibrational Frequency Analysis: Once the geometry is optimized, the vibrational modes (corresponding to IR and Raman spectra) are calculated.

-

Method: Harmonic vibrational frequencies are calculated using the second derivatives of the energy with respect to atomic positions. This is a standard output of a 'Freq' calculation in Gaussian following optimization.

-

Analysis: The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra. These theoretical spectra can be compared directly with experimental FT-IR and FT-Raman data for validation of the computational model. A potential energy distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions (e.g., C=O stretch, N-H bend).

3. Electronic Property Analysis: Key insights into chemical reactivity and electronic transitions are derived from the molecular orbitals.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.

-

UV-Vis Spectra Simulation: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. This method calculates the excitation energies (vertical transitions) and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. It provides a color-coded map of electrostatic potential onto the electron density surface.

Below is a workflow diagram illustrating the typical process for these quantum chemical calculations.

Data Presentation: Calculated Properties

The following tables summarize quantitative data obtained for (E)-Cinnamic Acid using the B3LYP/6-311++G(d,p) level of theory, as reported in the literature. This data serves as a benchmark for the expected values for this compound.

Table 1: Optimized Geometrical Parameters for (E)-Cinnamic Acid Note: Atom numbering corresponds to standard IUPAC nomenclature for cinnamic acid. For cinnamamide, the terminal OH group would be replaced by NH₂.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.211 | |

| C-O | 1.365 | |

| C=C (olefinic) | 1.340 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| Bond Angles (º) | ||

| C-C=O | 123.5 | |

| O-C=O | 121.8 | |

| C-C=C | 126.9 | |

| Dihedral Angles (º) | ||

| C-C-C=C | ~180.0 (trans) | |

| C=C-C=O | ~0.0 (s-trans) |

Data adapted from studies on cinnamic acid.

Table 2: Selected Calculated Vibrational Frequencies for (E)-Cinnamic Acid Frequencies are typically scaled by a factor (~0.967) to better match experimental values.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3599 | O-H Stretch | Hydroxyl Group |

| ~3050 | C-H Stretch | Phenyl Ring |

| ~1739 | C=O Stretch | Carbonyl Group |

| ~1640 | C=C Stretch | Olefinic |

| ~1600 | C=C Stretch | Phenyl Ring |

| ~1315 | C-O Stretch | Carboxylic Acid |

| ~980 | C-H Bend (oop) | Trans Olefinic |

Data sourced from DFT analysis of cinnamic acid.

Table 3: Calculated Electronic Properties for (E)-Cinnamic Acid

| Property | Value (eV) |

| E_HOMO | -6.45 |

| E_LUMO | -2.10 |

| Energy Gap (ΔE) | 4.35 |

Values are representative and sourced from DFT studies on cinnamic acid.

Visualization of Key Relationships

Quantum chemical calculations provide a set of interrelated parameters that describe the molecule's behavior. The diagram below illustrates the logical flow from fundamental electronic structure to predicted chemical properties.

Conclusion

This guide outlines the standard and robust computational protocols for the quantum chemical analysis of this compound, leveraging detailed data from its close analogue, (E)-Cinnamic Acid. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set provides reliable predictions of geometric, vibrational, and electronic properties. The presented tables and workflows offer researchers and drug development professionals a clear framework for conducting in silico studies to understand the fundamental molecular characteristics that drive the biological activity of the cinnamamide scaffold, thereby facilitating the design of new and more effective therapeutic agents.

References

- 1. ikm.org.my [ikm.org.my]

- 2. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-Cinnamamide from Cinnamic Acid

These application notes provide a detailed protocol for the synthesis of (E)-cinnamamide from (E)-cinnamic acid. The procedure is a two-step process involving the initial conversion of cinnamic acid to cinnamoyl chloride, followed by the amidation of the acyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The synthesis of this compound from cinnamic acid proceeds through two main steps:

-

Acid Chlorination: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the intermediate, cinnamoyl chloride. This is a nucleophilic acyl substitution reaction.[1][2]

-

Amidation: The resulting cinnamoyl chloride is then reacted with ammonia (B1221849) to yield the final product, this compound.[1][3]

Experimental Protocols

Part 1: Synthesis of (E)-Cinnamoyl Chloride from Cinnamic Acid

This protocol details the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.[4]

Materials and Equipment:

-

(E)-Cinnamic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) (optional catalyst)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Powder funnel

-

Gas trap (e.g., a wash bottle with an aqueous sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases)

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Connect the top of the reflux condenser to a gas trap.

-

In the fume hood, charge the flask with 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.

-

While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions using a powder funnel.

-

Once all the cinnamic acid is added, close the remaining flask opening with a stopper.

-

Slowly heat the reaction mixture in an oil bath to 50 °C. Be cautious as there will be vigorous gas evolution (HCl and SO₂).

-

After the initial gas evolution subsides, increase the bath temperature to 80 °C and continue stirring for an additional 2 hours. Some protocols suggest refluxing for up to 5 hours. The reaction can be accelerated by adding a catalytic amount (e.g., 0.1%) of anhydrous DMF.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (e.g., with liquid nitrogen) to collect the distilled thionyl chloride.

-

The remaining yellowish solid is the crude cinnamoyl chloride. This crude product is often pure enough for the subsequent step without further purification.

Part 2: Synthesis of this compound from (E)-Cinnamoyl Chloride

This protocol describes the amidation of cinnamoyl chloride to form this compound.

Materials and Equipment:

-

Crude (E)-cinnamoyl chloride from Part 1

-

Concentrated aqueous ammonia solution

-

tert-Butyl methyl ether (or acetone)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Three-neck round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

High vacuum line

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stir bar, an addition funnel, and a stopper, place 80 mL of concentrated aqueous ammonia solution.

-

Cool the flask in an ice bath.

-

Dissolve the 16.6 g (100 mmol) of crude trans-cinnamoyl chloride from Part 1 in 80 mL of tert-butyl methyl ether.

-

Transfer the cinnamoyl chloride solution to the addition funnel.

-

Add the cinnamoyl chloride solution dropwise to the cooled, stirring ammonia solution over approximately 30 minutes. Control the addition rate to prevent the reaction from becoming too vigorous.

-

After the addition is complete, remove the ice bath and continue stirring for 30 minutes at room temperature. A fine white solid will precipitate.

-

Transfer the entire content of the reaction flask to a 500 mL separatory funnel.

-

Rinse the reaction flask with approximately 50 mL of water and then with 50 mL of ethyl acetate, adding both rinses to the separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer three more times with 30 mL of ethyl acetate each time.

-

Combine all the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent using a rotary evaporator.

-

The resulting white solid is this compound. Dry the product under high vacuum until a constant weight is achieved.

-

For further purification, the product can be recrystallized from water.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

| Compound | Molar Mass ( g/mol ) |

| (E)-Cinnamic Acid | 148.16 |

| Thionyl Chloride | 118.97 |

| (E)-Cinnamoyl Chloride | 166.60 |

| Ammonia | 17.03 |

| This compound | 147.18 |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Temperature (°C) | Time (hours) | Yield (%) | Melting Point (°C) |

| 1 | Cinnamic Acid to Cinnamoyl Chloride | 50 then 80 | 2-4 | 81-90 | 30-33 (crude) |

| 2 | Cinnamoyl Chloride to Cinnamamide | 0 to Room Temp | 1 | 73-82 | 146-148 |

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound from cinnamic acid.

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol for the HPLC Quantification of (E)-Cinnamamide

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Cinnamamide. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, the amide derivative of cinnamic acid, is a compound of interest in various fields due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of products. This application note details a robust HPLC method using a reversed-phase C18 column and UV detection, which is a common and effective technique for this class of compounds.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Acetic acid or formic acid (analytical grade)

-

-

Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on established methods for similar compounds like cinnamaldehyde (B126680) and cinnamic acid and should be optimized for this compound.[1][2][3]

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (v/v) |

| Initial optimization can start with a 50:50 ratio | |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Approximately 270-290 nm (to be determined by UV scan) |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., a pharmaceutical formulation or plant material). For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step would be necessary.

-

Extraction: Accurately weigh a portion of the homogenized sample and place it in a suitable container. Add a known volume of extraction solvent (e.g., methanol or acetonitrile).

-

Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

-

Centrifugation/Filtration: Centrifuge the extract to pellet any solid particles. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of this compound in blank and placebo samples. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Range | The range for which the method is linear, accurate, and precise. |

| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

Visualizations

Caption: Workflow for HPLC method development and validation.

Caption: Sample preparation workflow for solid matrices.

Data Presentation

All quantitative data generated during method development and validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N > 2000 | |

| %RSD of Peak Area (n=6) | ≤ 2.0% | |

| %RSD of Retention Time (n=6) | ≤ 1.0% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| 0.1 | |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 75 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Linear Regression Equation |

Table 3: Accuracy (% Recovery) Data

| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | %RSD |

| Low (80%) | |||||

| Medium (100%) | |||||

| High (120%) |

Table 4: Precision Data

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Mean | %RSD |

| Repeatability | ||||

| Intermediate Precision (Day 1) | ||||

| Intermediate Precision (Day 2) |

Conclusion

This application note provides a detailed framework for developing and validating a robust HPLC method for the quantification of this compound. The outlined protocols and acceptance criteria are based on established scientific principles and regulatory guidelines. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data for a wide range of applications in pharmaceutical and scientific research.

References

Preparation of (E)-Cinnamamide Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction

(E)-Cinnamamide, a derivative of cinnamic acid, and its related compounds are of significant interest in biomedical research for their potential therapeutic properties, including anticancer and antimicrobial activities. Accurate and reproducible in vitro studies investigating the biological effects of this compound on cultured cells rely on the correct preparation of stock solutions. Due to its hydrophobic nature, this compound has low solubility in aqueous media, necessitating the use of an organic solvent to prepare a concentrated stock solution. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications, ensuring experimental consistency and minimizing solvent-induced cytotoxicity.

Data Summary

The following tables provide a summary of the key quantitative data for the preparation and handling of this compound solutions for cell culture experiments.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Solid |

Table 2: Solubility and Recommended Storage of this compound Stock Solution

| Parameter | Details | Reference |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile | [1][2] |

| Solubility in 10% DMSO | ≥ 2.5 mg/mL (≥ 16.99 mM) | [1] |

| Recommended Stock Concentration | 10 mM - 100 mM in 100% DMSO | |

| Storage Temperature | -20°C or -80°C | [1] |

| Short-term Stability (-20°C) | Up to 1 month | [1] |

| Long-term Stability (-80°C) | Up to 6 months |

Table 3: Solvent Cytotoxicity Considerations

| Solvent | Recommended Final Concentration in Media | Reference |

| DMSO | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | |

| Ethanol | ≤ 0.5% (v/v) |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, if DMSO is not pre-sterilized)

Procedure:

-

Calculation:

-

To prepare a 100 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

For 1 mL of 100 mM stock: Mass = 0.1 mol/L * 0.001 L * 147.17 g/mol * 1000 mg/g = 14.72 mg.

-

-

Weighing:

-

Under sterile conditions (e.g., in a laminar flow hood), carefully weigh 14.72 mg of this compound powder.

-

Transfer the powder into a sterile amber or opaque microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if precipitation is observed.

-

-

Sterilization (Optional):

-

If the DMSO used was not certified sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

-

Aliquoting and Storage:

-

Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, labeled amber or opaque microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the concentrated stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Determine Final Concentration:

-

Decide on the final concentration(s) of this compound required for your experiment. The effective concentration can vary significantly depending on the cell line and the specific assay, ranging from micromolar (µM) to millimolar (mM).

-

-

Calculate Dilutions:

-

Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution needed.

-

M₁ = Concentration of the stock solution (e.g., 100 mM)

-

V₁ = Volume of the stock solution to be added

-

M₂ = Desired final concentration in the cell culture medium

-

V₂ = Final volume of the cell culture medium

-

-

Example for a 100 µM final concentration in 10 mL of medium:

-

V₁ = (100 µM * 10 mL) / 100,000 µM (100 mM) = 0.01 mL = 10 µL.

-

-

Ensure the final concentration of DMSO in the medium is below cytotoxic levels (e.g., ≤ 0.1%).

-

In the example above, the final DMSO concentration would be (10 µL / 10,000 µL) * 100% = 0.1%.

-

-

-

Prepare Working Solution:

-

Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

-

In a sterile tube, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.

-

Mix immediately and thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

-

-

Cell Treatment:

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

-

Remember to include a vehicle control, which consists of cells treated with the same final concentration of DMSO in the medium without the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

References

(E)-Cinnamamide as a Reference Standard in Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (E)-cinnamamide as a reference standard in chromatographic analysis. This compound is a naturally occurring compound and a key structural motif in many pharmacologically active molecules, making it an important reference material for quality control, stability studies, and pharmacokinetic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | --INVALID-LINK-- |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | |

| Melting Point | 148-151 °C | |

| Solubility | Slightly soluble in water, soluble in ethanol, methanol, and acetonitrile | |

| UV λmax | Approximately 270 nm in methanol |

Application: Stability-Indicating HPLC Method for this compound

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the quantitative determination of this compound in the presence of its degradation products. This ensures that the analytical method is specific and can accurately measure the active pharmaceutical ingredient (API) without interference.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a validated HPLC method for the analysis of this compound.

2.1.1. Instrumentation and Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v). The ratio can be optimized based on the specific column and system. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | Approximately 10 minutes |

2.1.2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

2.1.3. Sample Preparation

The sample preparation will depend on the matrix. For a drug product, it may involve dissolving a known weight of the product in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

2.1.4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any degradation products or excipients. Peak purity should be evaluated using a PDA detector. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the concentration range. |

| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) of ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] These studies involve subjecting the this compound reference standard to various stress conditions to generate potential degradation products.

2.2.1. Protocol for Forced Degradation

-

Acidic Hydrolysis: Reflux this compound solution in 0.1 M HCl at 80°C for 2 hours.

-

Basic Hydrolysis: Reflux this compound solution in 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the HPLC method. The chromatograms should show adequate separation of the parent this compound peak from the peaks of the degradation products.

2.2.2. Summary of Forced Degradation Results (Hypothetical Data)

The following table presents hypothetical data to illustrate the expected outcomes of forced degradation studies.

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Resolution (Rs) between this compound and Major Degradant |

| 0.1 M HCl, 80°C, 2h | 15.2% | 2 | > 2.0 |

| 0.1 M NaOH, 80°C, 2h | 25.8% | 3 | > 2.0 |

| 3% H₂O₂, RT, 24h | 8.5% | 1 | > 2.0 |

| Dry Heat, 105°C, 24h | 5.1% | 1 | > 2.0 |

| UV Light, 254 nm, 24h | 12.6% | 2 | > 2.0 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for HPLC Method Validation